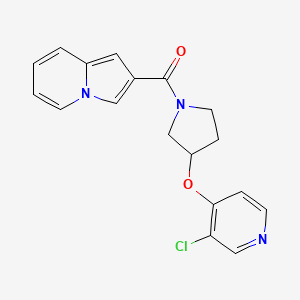
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone is a complex organic molecule that features a combination of pyrrolidine, pyridine, and indolizine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Attachment of the Chloropyridine Moiety: The 3-chloropyridin-4-yl group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with 3-chloropyridine under basic conditions.
Formation of the Indolizine Ring: The indolizine ring is typically constructed through a cyclization reaction involving a pyridine derivative and an alkyne, followed by a series of functional group transformations.
Final Coupling Step: The final step involves coupling the pyrrolidine and indolizine intermediates through a carbonylation reaction, forming the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield N-oxides, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery. Its ability to interact with biological macromolecules can be leveraged to design inhibitors or modulators of specific pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of significant interest. It could be investigated for its efficacy in treating diseases such as cancer, infectious diseases, or neurological disorders. Preclinical studies would focus on its pharmacokinetics, toxicity, and efficacy.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it could interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
- (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
- (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
Uniqueness
The uniqueness of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone lies in its indolizine moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This can result in different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-indolizin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-10-20-6-4-17(16)24-15-5-8-22(12-15)18(23)13-9-14-3-1-2-7-21(14)11-13/h1-4,6-7,9-11,15H,5,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJWMQHHUYKQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749342.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)

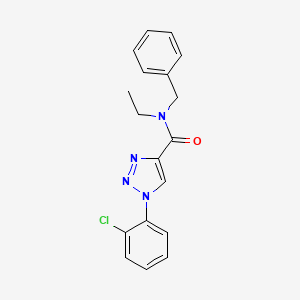
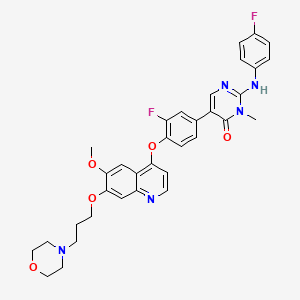
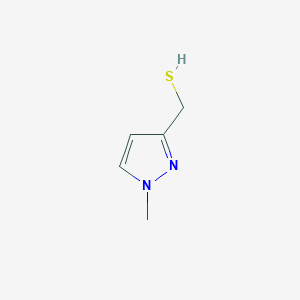
![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)
![N'-(2-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2749355.png)
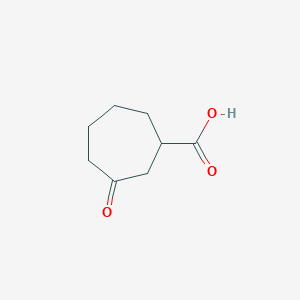
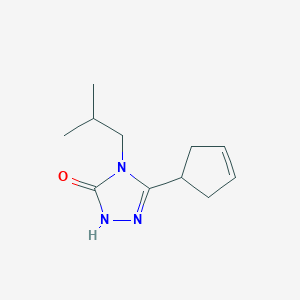
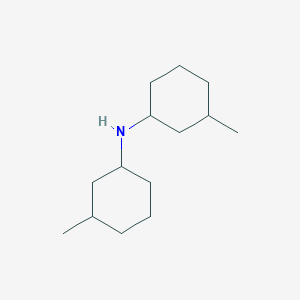
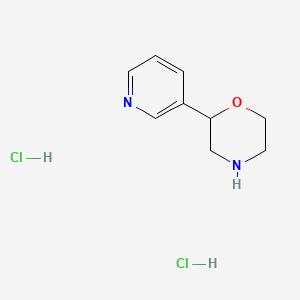
![ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2749362.png)

